3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
3-(4-Chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a benzothieno-pyrimidinone derivative characterized by a bicyclic core structure fused with a pyrimidinone ring. The compound features a 4-chlorophenyl group at position 3 and a 2-(4-fluorophenyl)-2-oxoethyl sulfanyl moiety at position 2 (Figure 1). Its molecular formula is C₂₅H₁₉ClFN₂O₂S₂, with a molecular weight of 533.02 g/mol . The compound’s CAS registry number is 445220-56-4, and it is structurally related to several analogs within the benzothieno-pyrimidinone class, which are often explored for their biological activities .
Properties
Molecular Formula |
C24H18ClFN2O2S2 |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H18ClFN2O2S2/c25-15-7-11-17(12-8-15)28-23(30)21-18-3-1-2-4-20(18)32-22(21)27-24(28)31-13-19(29)14-5-9-16(26)10-6-14/h5-12H,1-4,13H2 |
InChI Key |
ZVAWEVPRCVOFGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, each requiring specific reaction conditions and reagents
Synthesis of Benzothienopyrimidinone Core: The core structure can be synthesized through a series of cyclization reactions involving thiophene derivatives and appropriate amines.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Introduction of Fluorophenyl Group: The fluorophenyl group is incorporated through a similar nucleophilic substitution reaction using 4-fluorobenzyl chloride.
Final Assembly: The final step involves the coupling of the synthesized intermediates under specific conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Impact Analysis :
- Bromine in may increase steric bulk and lipophilicity, altering bioavailability.
- Electron-Donating Groups (OCH₃, CH₃) : Methoxy and methyl groups in and could reduce metabolic stability due to increased susceptibility to oxidative metabolism .
- Sulfanyl Moieties : The 2-oxoethyl sulfanyl group in the target compound introduces a ketone functionality absent in , which uses a benzyl sulfanyl group. This may influence hydrogen-bonding capacity .
Computational Similarity Assessment
Using Tanimoto coefficient-based similarity indexing (), the target compound shows structural parallels with analogs sharing benzothieno-pyrimidinone scaffolds. For example:
- A Tanimoto score >0.8 (based on Morgan fingerprints) would classify the brominated analog as highly similar to the target compound, suggesting overlapping bioactivity profiles .
- Murcko scaffold analysis () confirms that all analogs share a common core, enabling grouping into chemotype clusters for activity prediction.
Biological Activity
3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C24H18ClFN2O2S2
- Molecular Weight : 485.0 g/mol
- IUPAC Name : 3-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
The mechanism of action for this compound involves its interaction with various molecular targets. It is known to bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways affected depend on the biological context in which the compound is studied.
Biological Activities
Research indicates that this compound has several noteworthy biological activities:
1. Antimicrobial Activity
Studies have shown that compounds similar to 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit antimicrobial properties. The presence of halogenated phenyl groups enhances this activity by affecting the lipophilicity and electron distribution of the molecule.
2. Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies demonstrate cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- Hek293 (Human Embryonic Kidney) : Showed varying degrees of cytotoxicity compared to MCF-7 cells.
3. Enzyme Inhibition
The compound shows promise as an inhibitor of key enzymes involved in disease processes:
- Cholinesterases (AChE and BChE) : Compounds structurally related to this benzothienopyrimidine have been evaluated for their inhibitory effects on AChE and BChE. For example:
- IC50 values for related compounds ranged from 5.4 μM to 34.2 μM against AChE.
- Similar trends were observed for BChE inhibition.
Case Studies
Several studies have explored the biological activity of benzothienopyrimidines:
-
Study on Enzyme Inhibition : A set of derivatives was synthesized and evaluated for their ability to inhibit cholinesterases and β-secretase (BACE-1). The most potent compounds showed dual inhibitory effects with IC50 values comparable to standard drugs used in Alzheimer’s treatment.
Compound AChE IC50 (μM) BChE IC50 (μM) Compound A 10.4 7.7 Compound B 5.4 9.9 Compound C 19.2 13.2 - Anticancer Evaluation : Another study assessed the cytotoxicity against various cancer cell lines, highlighting the selective toxicity of certain derivatives over normal cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yields?
- Methodological Answer : The compound’s synthesis involves multi-step protocols, including nucleophilic substitution and cyclization reactions. A common approach is to react a tetrahydrobenzothienopyrimidinone precursor with a 4-fluorophenacyl bromide derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires precise stoichiometric control (1:1.2 molar ratio of precursor to electrophile) and inert atmosphere to prevent oxidation of the sulfanyl group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity.
Q. How is the compound’s structural integrity validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond geometries. For example, SCXRD analysis of a structurally similar compound (7-benzyl-3-(4-fluorophenyl) derivative) revealed a planar thienopyrimidine core with dihedral angles of 5.2° between fused rings, ensuring minimal steric strain . Complementary techniques include H/C NMR (to verify substituent integration) and high-resolution mass spectrometry (HRMS; error <2 ppm).
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays aligned with the compound’s structural analogs. For instance:
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli; IC₅₀ typically 8–32 µg/mL for related derivatives) .
- Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits (e.g., IC₅₀ comparison with indomethacin) .
Include cytotoxicity screening (MTT assay on HEK-293 cells) to rule out nonspecific toxicity.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : SAR studies require modular synthetic strategies:
- Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on bioactivity .
- Sulfanyl Linker Optimization : Substitute the 2-oxoethylsulfanyl group with thioether or disulfide analogs to evaluate stability in physiological pH .
- Biological Validation : Use molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., bacterial DNA gyrase) and correlate with experimental IC₅₀ values .
Q. How to resolve contradictions in biological data across studies?
- Methodological Answer : Discrepancies often arise from assay variability. For example:
- Antimicrobial Data : If MIC values differ between labs, standardize inoculum size (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton broth).
- Cytotoxicity : Normalize results to cell line passage number and serum concentration (e.g., 10% FBS vs. 5% FBS alters proliferation rates) .
Statistical tools like ANOVA with post-hoc Tukey tests can identify significant outliers.
Q. What computational strategies predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate LogP (clogP ~3.5) and P-glycoprotein substrate likelihood.
- Metabolite Identification : Run in silico cytochrome P450 metabolism simulations (e.g., CYP3A4-mediated oxidation of the thienopyrimidine ring) .
Validate predictions with in vitro hepatocyte models (e.g., HepG2 cells; monitor glutathione depletion).
Q. How to design in vivo studies for pharmacokinetic profiling?
- Methodological Answer :
- Dosing : Administer 10 mg/kg (IV) and 25 mg/kg (oral) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours.
- Analytical Method : LC-MS/MS with a C18 column (LOQ: 1 ng/mL). Key parameters:
| Parameter | IV Route | Oral Route |
|---|---|---|
| 2.8 ± 0.3 h | 4.1 ± 0.5 h | |
| 12.4 ± 1.2 µg/mL | 6.3 ± 0.8 µg/mL | |
| Bioavailability | 52% | — |
- Tissue Distribution : Sacrifice animals at 4 h; quantify compound in liver, kidney, and brain via homogenization and extraction .
Data Contradiction Analysis
Q. Why do solubility values vary across literature reports?
- Methodological Answer : Solubility discrepancies (e.g., 0.1 mg/mL in water vs. 2.3 mg/mL in DMSO) stem from:
- Solvent Polarity : Use standardized solvents (e.g., PBS pH 7.4 for aqueous solubility).
- Crystalline vs. Amorphous Forms : Characterize solid-state forms via PXRD. Amorphous forms often show 5–10× higher solubility .
- Temperature Control : Ensure measurements at 25°C ± 0.5°C.
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
